molecular formula C11H6BrN3O2S B5826876 (3Z)-5-bromo-3-(5-oxo-2-thioxoimidazolidin-4-ylidene)-1,3-dihydro-2H-indol-2-one

(3Z)-5-bromo-3-(5-oxo-2-thioxoimidazolidin-4-ylidene)-1,3-dihydro-2H-indol-2-one

Cat. No.: B5826876
M. Wt: 324.16 g/mol
InChI Key: UVXGZDLBKHHOSN-UHFFFAOYSA-N
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Description

(3Z)-5-bromo-3-(5-oxo-2-thioxoimidazolidin-4-ylidene)-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C11H6BrN3O2S and its molecular weight is 324.16 g/mol. The purity is usually 95%.
The exact mass of the compound 5-bromo-3-(5-oxo-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one is 322.93641 g/mol and the complexity rating of the compound is 655. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-3-(5-hydroxy-2-sulfanylidene-1,3-dihydroimidazol-4-yl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrN3O2S/c12-4-1-2-6-5(3-4)7(9(16)13-6)8-10(17)15-11(18)14-8/h1-3,17H,(H2,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVXGZDLBKHHOSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=O)C(=C2C=C1Br)C3=C(NC(=S)N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3Z)-5-bromo-3-(5-oxo-2-thioxoimidazolidin-4-ylidene)-1,3-dihydro-2H-indol-2-one is a member of the indole family, notable for its diverse biological activities. This article explores its biological properties, synthesis methods, and potential applications in various fields, particularly in medicinal chemistry.

Molecular Formula

  • Molecular Formula : C₁₄H₁₃BrN₂O₂S
  • Molecular Weight : 357.23 g/mol

Antimicrobial Properties

Research indicates that compounds similar to This compound exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains such as Bacillus cereus, Staphylococcus aureus, and Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 0.56 to 4.17 μM .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study highlighted that derivatives based on similar scaffolds demonstrated inhibition of cell growth in non-small cell lung cancer (NSCLC) lines with IC₅₀ values in the nanomolar range. For example, certain derivatives showed IC₅₀ values of 185.5 nM against VEGFR-2 .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes involved in microbial metabolism or cancer cell proliferation. The inhibition of these enzymes leads to reduced viability of target cells, contributing to its antimicrobial and anticancer effects .

Synthetic Routes

The synthesis typically involves multiple steps, including:

  • Formation of the Thiazolidine Ring : This is achieved through the reaction of indole derivatives with thiazolidine precursors.
  • Bromination : The introduction of bromine is usually conducted using brominating agents under controlled conditions.

Common solvents used include dimethylformamide (DMF), and catalysts like palladium on carbon (Pd/C) may be employed to facilitate reactions .

Industrial Production

For large-scale production, processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques like chromatography .

Study on Antimicrobial Activity

A recent study evaluated a series of thiazolidine derivatives for their antimicrobial properties. Compounds showed significant activity against pathogenic bacteria involved in chronic infections, emphasizing the importance of biofilm formation in microbial virulence .

Study on Anticancer Effects

Another research effort focused on evaluating the anticancer potential of related compounds against various cancer cell lines. Results indicated promising inhibitory effects on cell proliferation, particularly in breast and lung cancer models .

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